2,6-Dimethoxyphenol;phosphorous acid
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Overview
Description
2,6-Dimethoxyphenol;phosphorous acid is a compound that combines the properties of both 2,6-dimethoxyphenol and phosphorous acid. 2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound commonly found in the pyrolysis products of lignin. Phosphorous acid, on the other hand, is an inorganic compound with the formula H₃PO₃. This combination of organic and inorganic components makes the compound unique and versatile in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxyphenol typically involves the etherification of pyrogallic acid with dimethyl carbonate in the presence of a catalyst such as tetrabutylammonium bromide . This method is advantageous due to its high yield and purity, as well as its simplicity in post-treatment.
Industrial Production Methods
Industrial production of 2,6-dimethoxyphenol often employs continuous production methods using microreactors. These reactors enhance mass and heat transfer performance, improve process safety, and allow for efficient and green production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as laccase, leading to the formation of dimers with higher antioxidant capacity.
Reduction: Involves the reduction of its odor when used in industrial applications.
Substitution: Catalytic cleavage of the C-O bond can lead to the formation of other methoxy-substituted compounds.
Common Reagents and Conditions
Common reagents used in these reactions include laccase, hydrogen peroxide, and various mediators such as ABTS and TEMPO . Reaction conditions often involve aqueous-organic media or biphasic systems to enhance reaction efficiency .
Major Products
Major products formed from these reactions include dimers with enhanced antioxidant properties and other methoxy-substituted phenolic compounds .
Scientific Research Applications
2,6-Dimethoxyphenol;phosphorous acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dimethoxyphenol involves its oxidation by enzymes such as laccase, leading to the formation of reactive radicals. These radicals can undergo various coupling reactions to form dimers, oligomers, or polymers . The molecular targets include phenolic substrates, and the pathways involve electron transfer and radical formation .
Comparison with Similar Compounds
Similar Compounds
4-Allyl-2,6-dimethoxyphenol: Another methoxy-substituted phenol with similar properties.
2-Methoxy-4-vinylphenol: A related compound used in similar applications.
Sinapyl alcohol: A phenolic compound with comparable antioxidant properties.
Uniqueness
2,6-Dimethoxyphenol stands out due to its high oxidation potential and versatility in various enzymatic reactions. Its ability to form dimers with enhanced antioxidant capacity makes it unique among similar compounds .
Properties
CAS No. |
391684-14-3 |
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Molecular Formula |
C24H33O12P |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2,6-dimethoxyphenol;phosphorous acid |
InChI |
InChI=1S/3C8H10O3.H3O3P/c3*1-10-6-4-3-5-7(11-2)8(6)9;1-4(2)3/h3*3-5,9H,1-2H3;1-3H |
InChI Key |
UJHFCDIWBCJOHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)O.COC1=C(C(=CC=C1)OC)O.COC1=C(C(=CC=C1)OC)O.OP(O)O |
Origin of Product |
United States |
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